molecular formula C12H15N3O2S B2797799 4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione CAS No. 443348-19-4

4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione

Cat. No. B2797799
CAS RN: 443348-19-4
M. Wt: 265.33
InChI Key: WJHZLUHVMOCNQU-UHFFFAOYSA-N
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Description

4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione, also known as DQ-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DQ-2 is a quinazoline derivative that has shown promising anticancer activity in preclinical studies.

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Quinazoline derivatives have been synthesized and screened for various biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. A study demonstrated that certain quinazoline derivatives, particularly those with substitutions at specific positions, exhibit significant activity against microbes, and possess analgesic and anti-inflammatory properties (Dash, Dash, Laloo, & Medhi, 2017). This indicates the potential of quinazoline derivatives as a source for developing new therapeutic agents with reduced side effects.

Catalytic Applications

Research has also explored the use of quinazoline derivatives in catalytic applications, showcasing their versatility beyond pharmacological uses. For instance, amino-functionalized carbon nanofibres have been utilized as efficient metal-free catalysts for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles, using water as a reaction medium. This process not only highlights the catalytic potential of quinazoline derivatives but also contributes to green chemistry by employing CO2 as a feedstock (Kumar et al., 2015).

Antitumor and Antibacterial Activity

The quinazoline scaffold has been modified to generate novel compounds with antitumor and antibacterial activities. Research into dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives has revealed promising antitumor properties against ascites carcinoma models and antibacterial efficacy, suggesting the potential of quinazoline derivatives in cancer therapy and infection control (Markosyan et al., 2019).

properties

IUPAC Name

4-(2,2-dimethoxyethylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-10(17-2)7-13-11-8-5-3-4-6-9(8)14-12(18)15-11/h3-6,10H,7H2,1-2H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHZLUHVMOCNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC(=S)NC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,2-dimethoxyethyl)amino)quinazoline-2(1H)-thione

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